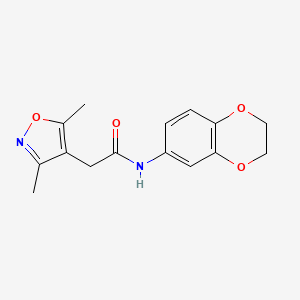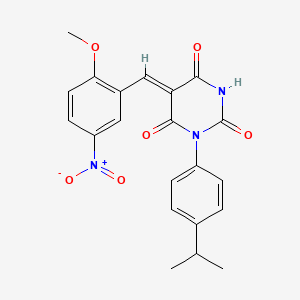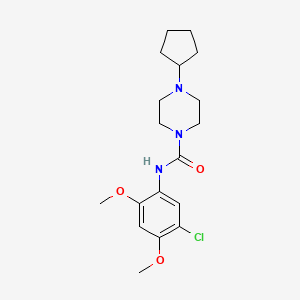![molecular formula C20H26N4OS B4706991 N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as AMPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of thiourea derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AMPT involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting tyrosine hydroxylase, AMPT reduces the synthesis of dopamine, which leads to a decrease in the levels of this neurotransmitter in the brain. This effect has been found to be reversible, with dopamine levels returning to normal once AMPT is discontinued.
Biochemical and physiological effects:
AMPT has been found to have a wide range of biochemical and physiological effects. In addition to its effects on dopamine synthesis, AMPT has also been found to inhibit the synthesis of other catecholamines, such as norepinephrine and epinephrine. This can lead to a decrease in blood pressure and heart rate. AMPT has also been found to affect the metabolism of other neurotransmitters, such as serotonin and histamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPT in lab experiments is its specificity. By inhibiting the activity of tyrosine hydroxylase, AMPT selectively reduces the synthesis of dopamine, without affecting other neurotransmitters. This allows researchers to study the effects of dopamine depletion on behavior and cognition in a controlled manner. However, one of the limitations of using AMPT is its potential for off-target effects. In addition to its effects on tyrosine hydroxylase, AMPT has also been found to affect other enzymes and receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on AMPT. One area of interest is the use of AMPT in the study of addiction. By inhibiting dopamine synthesis, AMPT can be used to study the role of dopamine in addiction and the effects of dopamine depletion on drug-seeking behavior. Another area of interest is the development of more specific inhibitors of tyrosine hydroxylase, which can be used to study the effects of dopamine depletion on behavior and cognition with greater precision. Overall, the continued study of AMPT and its effects on the dopaminergic system has the potential to provide valuable insights into the mechanisms underlying behavior and cognition.
Wissenschaftliche Forschungsanwendungen
AMPT has been extensively studied for its potential use in scientific research. It has been found to be a useful tool in the study of the dopaminergic system, which is involved in the regulation of movement, motivation, and reward. AMPT inhibits the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. By inhibiting dopamine synthesis, AMPT can be used to study the effects of dopamine depletion on behavior and cognition.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c26-20(21-11-4-12-24-13-15-25-16-14-24)23-19-9-7-18(8-10-19)22-17-5-2-1-3-6-17/h1-3,5-10,22H,4,11-16H2,(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJIARCICKAGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)

![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)

![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)


![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)